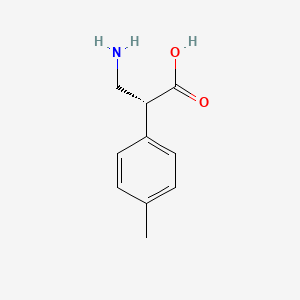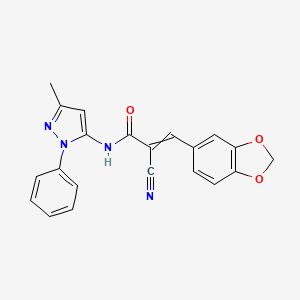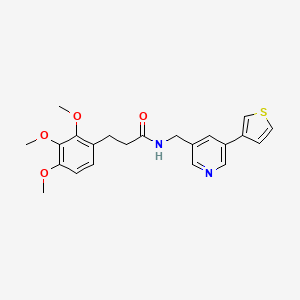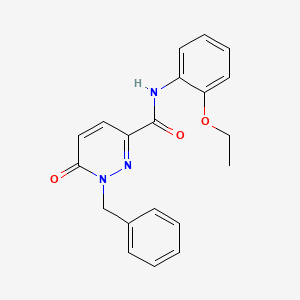
1-(Phenylamino)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylamino)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It belongs to the class of organic compounds known as alpha amino acids .
Synthesis Analysis
The synthesis of 1-(Phenylamino)cyclopropane-1-carboxylic acid involves the interaction of cyanoacetic ester with 1,2-dibromoethane . A three-stage method has been studied for this synthesis . The compound has also been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .Molecular Structure Analysis
The molecular structure of 1-(Phenylamino)cyclopropane-1-carboxylic acid can be represented by the Inchi Code: 1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involving 1-(Phenylamino)cyclopropane-1-carboxylic acid are complex and involve multiple steps. For instance, it has been used in the preparation of bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide via reaction with hydrogen peroxide in the presence of N,N′-dicyclohexylcarbodiimide .Physical And Chemical Properties Analysis
1-(Phenylamino)cyclopropane-1-carboxylic acid is a white solid . It has a molecular weight of 177.2 and is stored at room temperature .Aplicaciones Científicas De Investigación
Ethylene Biosynthesis and Regulation
ACC serves as the immediate precursor for ethylene, a gaseous phytohormone crucial for various plant processes. Ethylene influences fruit ripening, seed germination, abscission, senescence, and responses to flooding . Researchers study ACC to understand ethylene production, its regulation, and its impact on plant growth.
Quantification Method Development
Due to ACC’s strongly acidic nature, quantifying it has been challenging. However, recent advancements have led to a validated method for accurate quantification of ACC levels using liquid chromatography-tandem mass spectrometry. This method also allows simultaneous analysis of other phytohormones like auxins, cytokinins, jasmonic acid, abscisic acid, and salicylic acid .
Cellulose Biosynthesis Regulation
ACC is linked to cellulose biosynthesis through leucine-rich repeat receptor-like kinases (LRR-RLKs). Mutants with altered ACC levels display root swelling, decreased cellulose biosynthesis, and hypersensitivity to cellulose inhibitors. Understanding ACC’s role in cellulose metabolism aids crop improvement and biofuel production .
Heat Stress Tolerance Enhancement
ACC and its analogs have shown promise in alleviating heat stress in plants. Exogenous ACC application enhances heat tolerance by modulating gene expression, antioxidant activity, and stress-responsive pathways. Researchers explore ACC’s potential for sustainable agriculture practices .
Biotechnological Applications
ACC-based biotechnologies include genetic engineering to modulate ethylene production. By manipulating ACC synthase and ACC oxidase genes, researchers aim to develop stress-resistant, high-yielding crops.
Mecanismo De Acción
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
1-(Phenylamino)cyclopropane-1-carboxylic acid may potentially affect the ethylene biosynthesis pathway due to its structural similarity to ACC. In this pathway, ACC is converted to ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . ACC is the central molecule of ethylene biosynthesis .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Safety and Hazards
Propiedades
IUPAC Name |
1-anilinocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKOXWTSSMZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylamino)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2447029.png)

![methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2447031.png)
![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)






![6-bromo-3-{[4-(2-methoxyphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2447050.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2447051.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2447052.png)